molecular formula C13H21N3O2 B181910 tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate CAS No. 152241-38-8

tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate

Cat. No.: B181910
CAS No.: 152241-38-8
M. Wt: 251.32 g/mol
InChI Key: RXZKCVDQVXZSOH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H21N3O2 and a molecular weight of 251.33 g/mol . It is characterized by the presence of an imidazole ring attached to a piperidine ring, which is further substituted with a tert-butyl ester group. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with imidazole compounds under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group . The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the piperidine ring can interact with receptor proteins, modulating their function . These interactions can lead to various biological effects, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate can be compared with similar compounds such as:

The unique combination of the imidazole and piperidine rings in this compound provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Molecular Formula : C13_{13}H21_{21}N3_3O2_2
  • Molecular Weight : 251.33 g/mol
  • CAS Number : 158654-96-7
  • Purity : ≥95%

The structure comprises a piperidine ring substituted with an imidazole group, which is crucial for its biological activity.

Research indicates that this compound may act through modulation of various biological pathways. Specifically, it has been studied for its role as a potential inhibitor of the NLRP3 inflammasome, a key component in inflammatory responses.

Pharmacological Effects

  • Inflammation Modulation :
    • The compound has shown promise in reducing interleukin (IL)-1β release in LPS/ATP-stimulated human macrophages, indicating its potential as an anti-inflammatory agent .
    • In vitro studies demonstrated that certain derivatives could inhibit pyroptosis (a form of programmed cell death associated with inflammation), with one derivative showing an inhibition rate of approximately 39% at a concentration of 10 µM .
  • Antiviral Activity :
    • A related study involving piperidine derivatives indicated antiviral properties against HCoV-229E, suggesting that structural modifications could enhance efficacy against viral infections .
  • Cytotoxicity :
    • The selectivity index (SI) for related compounds was evaluated, with findings indicating a need for further optimization to balance potency and selectivity against cytotoxic effects .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity. For instance, modifications to the imidazole and piperidine moieties can significantly influence the compound's efficacy and safety profile.

CompoundModificationIL-1β Inhibition (%)Pyroptosis Inhibition (%)
OriginalNone19.424.9
Derivative 1Acetamide bridge20.339.2
Derivative 2Opened piperidine ringInactiveInactive

Study on NLRP3 Inhibition

In a study focused on NLRP3 inhibitors, this compound derivatives were synthesized and tested for their ability to inhibit IL-1β release and pyroptosis. Results indicated that specific structural features were essential for maintaining activity, suggesting avenues for further research into more potent analogs .

Antiviral Research

Another study evaluated the antiviral properties of various piperidine derivatives against human coronaviruses. The results revealed that certain modifications could enhance antiviral activity while minimizing cytotoxicity, supporting the idea that this compound could be developed into a therapeutic agent against viral infections .

Properties

IUPAC Name

tert-butyl 4-(1H-imidazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-6-4-10(5-7-16)11-8-14-9-15-11/h8-10H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZKCVDQVXZSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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